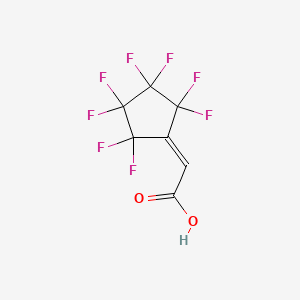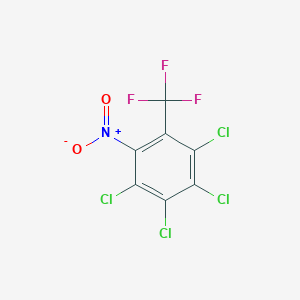
6-Hydroxy-2,2,3-trifluorochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2,2,3-trifluorochroman (6-OH-TFC) is a compound belonging to the group of trifluorochromans, a class of compounds that contain a carbon-carbon triple bond and three fluorine atoms. 6-OH-TFC is a highly fluorescent compound, which makes it an attractive choice for use in scientific research applications. It has been used in a variety of biochemical and physiological experiments, and its synthesis method, mechanism of action, and biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2,2,3-trifluorochroman has been used in a variety of scientific research applications due to its highly fluorescent properties. It has been used as a tracer in studies of drug metabolism, as a marker to study protein-protein interactions, and as a tool to study the structure and function of proteins. It has also been used in studies to measure the activity of enzymes, and to study the mechanisms of enzyme-catalyzed reactions.
Wirkmechanismus
6-Hydroxy-2,2,3-trifluorochroman acts as a fluorescent marker in biochemical and physiological studies. It binds to proteins, allowing for the study of protein-protein interactions. It can also be used to measure the activity of enzymes, as the fluorescent signal is quenched when the enzyme is active.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, to measure the activity of enzymes, and to study protein-protein interactions. It has also been used to study the mechanisms of enzyme-catalyzed reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Hydroxy-2,2,3-trifluorochroman in laboratory experiments is its highly fluorescent properties, which make it an ideal choice for fluorescent labeling. It is also highly soluble in water, making it easy to work with in aqueous solutions. However, one of the main limitations of using this compound is its high cost, which can be prohibitive for some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Hydroxy-2,2,3-trifluorochroman in scientific research. It could be used in studies of drug metabolism and protein-protein interactions, as well as in studies of enzyme-catalyzed reactions. It could also be used in studies of protein structure and function, and in studies of molecular interactions. In addition, it could be used as a fluorescent marker in studies of cellular processes, such as cell signaling, gene expression, and cell differentiation.
Synthesemethoden
6-Hydroxy-2,2,3-trifluorochroman is synthesized via a two-step process. In the first step, a Grignard reagent is used to react with 2,2,3-trifluorochroman to form a mono-substituted trifluorochroman. This intermediate is then treated with aqueous hydrogen peroxide to yield this compound. The reaction is highly efficient, with yields of up to 97%.
Eigenschaften
IUPAC Name |
2,2,3-trifluoro-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-8-4-5-3-6(13)1-2-7(5)14-9(8,11)12/h1-3,8,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMCMTTXITEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C=C(C=C2)O)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)



![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)